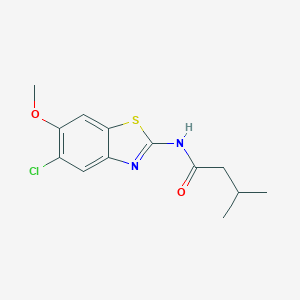![molecular formula C21H15ClN2O4 B244590 N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzodioxole derivatives and has been studied for its pharmacological effects on various biological systems.
Aplicaciones Científicas De Investigación
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been extensively studied for its potential therapeutic properties in various biological systems. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce the expression of p53 and Bax proteins. In inflammation research, it has been shown to inhibit the NF-κB signaling pathway and reduce the levels of pro-inflammatory cytokines. In neurological research, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 signaling pathway.
Biochemical and Physiological Effects:
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various biological systems and can be used as a potential therapeutic agent. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide. One direction is to further investigate its mechanism of action and pharmacological effects in various biological systems. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. It can also be studied in combination with other drugs to enhance its therapeutic efficacy. In addition, its potential as a diagnostic tool can be explored in cancer research. Overall, N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves a multistep reaction process. The starting material is 3-chlorobenzoic acid, which is first converted to 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to obtain 3-(3-chlorobenzamido)phenylboronic acid. The final step involves the Suzuki coupling reaction between 3-(3-chlorobenzamido)phenylboronic acid and 2,1-benzoxazole-5-carboxylic acid to yield N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide.
Propiedades
Fórmula molecular |
C21H15ClN2O4 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-4-1-3-13(9-15)20(25)23-16-5-2-6-17(11-16)24-21(26)14-7-8-18-19(10-14)28-12-27-18/h1-11H,12H2,(H,23,25)(H,24,26) |
Clave InChI |
MWLCMCFKBMZVSF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)